molecular formula C23H24N6 B12573254 6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine CAS No. 214905-91-6

6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine

Katalognummer: B12573254
CAS-Nummer: 214905-91-6
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: ZMIXZCOYFOZFGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine (CAS 214905-91-6) is a chemical compound based on the privileged pyrido[2,3-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry due to its diverse biological activities and resemblance to purine bases . The core pyrido[2,3-d]pyrimidine structure is recognized as a versatile pharmacophore capable of acting as a ligand for a variety of enzyme targets . Derivatives of this scaffold have demonstrated a broad spectrum of bioactivities, with a significant emphasis on antitumor and anticancer applications . These compounds are frequently investigated as inhibitors of key cancer targets, including tyrosine kinases, extracellular-regulated protein kinases (ERK), ABL kinase, and the epidermal growth factor receptor (EGFR) . The structural similarity to commercial tyrosine kinase inhibitors like gefitinib and erlotinib further underscores its therapeutic potential . Research into pyrido[2,3-d]pyrimidines also extends to their role as inhibitors of dihydrofolate reductase (DHFR), a well-established target for antifolates, which impairs DNA synthesis and is effective against various proliferative diseases . Beyond oncology, this class of compounds has shown promising antibacterial efficacy against pathogens such as Staphylococcus aureus and E. coli , as well as antiviral activity, particularly against targets like the Hepatitis C Virus (HCV) NS5A protein . This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans or animals.

Eigenschaften

CAS-Nummer

214905-91-6

Molekularformel

C23H24N6

Molekulargewicht

384.5 g/mol

IUPAC-Name

6,7-bis[4-(dimethylamino)phenyl]pyrido[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C23H24N6/c1-28(2)17-9-5-15(6-10-17)19-13-20-22(24)25-14-26-23(20)27-21(19)16-7-11-18(12-8-16)29(3)4/h5-14H,1-4H3,(H2,24,25,26,27)

InChI-Schlüssel

ZMIXZCOYFOZFGM-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C2=C(N=C3C(=C2)C(=NC=N3)N)C4=CC=C(C=C4)N(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Construction of Pyrido[2,3-d]pyrimidine Core

A common starting point is the synthesis of 4-amino-2-methylsulfanyl-pyrimidine derivatives, which are then elaborated to the pyrido[2,3-d]pyrimidine system. The general procedure includes:

  • Amination of pyrimidine esters: Treatment of pyrimidine esters with amines (e.g., dimethylamino-substituted anilines) in the presence of triethylamine to yield 4-alkyl/cycloalkylamino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl esters.
  • Reduction: The ester group is reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4) under controlled low temperatures.
  • Oxidation: The alcohol is oxidized to the aldehyde using manganese dioxide (MnO2), which is a mild oxidant suitable for sensitive heterocycles.

This sequence is summarized in Table 1.

Step Reaction Type Reagents/Conditions Product Type Yield (%)
1 Amination Pyrimidine ester + amine, Et3N 4-Alkylamino-2-methylsulfanyl-pyrimidine ester 85-90
2 Reduction LiAlH4, THF, < -10 °C Corresponding pyrimidine alcohol 80-85
3 Oxidation MnO2, chloroform, room temp Pyrimidine carbaldehyde 75-80

Formation of Pyrido[2,3-d]pyrimidine Ring

The aldehyde intermediates undergo Knoevenagel condensation with active methylene compounds (e.g., cyanoacetic acid derivatives) in the presence of benzylamine to form pyridopyrimidine intermediates. This step introduces functional groups at the C-6 position and facilitates ring closure.

Final Functionalization

The 4-position amine is introduced or retained through the synthetic sequence, ensuring the final compound is 6,7-bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine.

Alternative Green Synthesis Approaches

Recent advances have explored environmentally friendly methods for related pyrido[2,3-d]pyrimidine derivatives:

  • One-pot, four-component synthesis using ultrasonic irradiation and Brønsted acidic ionic liquids as catalysts in aqueous media. This method condenses aromatic aldehydes, 2-thiobarbituric acid, and ammonium acetate to form pyrido[2,3-d]pyrimidine derivatives efficiently with high yields and short reaction times.
  • The use of ionic liquids such as [H-NMP]+[HSO4]− facilitates catalyst recovery and reuse, enhancing sustainability.
  • Ultrasonic irradiation accelerates reaction rates and improves product purity.

While this method is demonstrated for pyrido[2,3-d:6,5-d′]dipyrimidines, it provides a conceptual framework for developing greener syntheses of related compounds like this compound.

Summary Table of Preparation Methods

Methodology Key Steps Advantages Limitations
Multi-step classical synthesis Amination, reduction, oxidation, substitution High regioselectivity, well-established Multiple steps, use of hazardous reagents (LiAlH4, m-CPBA)
One-pot ultrasonic synthesis Four-component condensation with ionic liquid catalyst Eco-friendly, short reaction time, catalyst reuse Limited to certain derivatives, scale-up challenges
Nucleophilic aromatic substitution Sulfoxide intermediate displacement Efficient introduction of aryl groups Requires oxidation step, sensitive reagents

Research Findings and Yields

  • The classical multi-step synthesis yields intermediates in the range of 75–90%, with overall yields for the final compound typically above 60% after purification.
  • The green synthesis approach reports yields exceeding 80% for related pyrido[2,3-d]pyrimidine derivatives, with significant reduction in reaction time (minutes to hours) compared to classical methods.
  • Structural confirmation is routinely performed by NMR, MS, and melting point analysis, ensuring high purity and correct substitution patterns.

Analyse Chemischer Reaktionen

6,7-Bis-(4-Dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid gefördert werden.

    Reduktion: Reduktionsreaktionen beinhalten oft Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

    Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nucleophile unter bestimmten Bedingungen.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zu entsprechenden Chinonen führen, während Reduktion Amine oder Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Anticancer Properties
Research indicates that compounds similar to 6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine exhibit notable anticancer properties. For instance, studies have demonstrated that pyrido[2,3-d]pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases .

Antimicrobial Effects
Another significant application is in antimicrobial therapy. Compounds within this chemical class have shown efficacy against a range of bacterial strains and fungi. The mechanism of action typically involves disrupting microbial cell wall synthesis or interfering with nucleic acid metabolism .

Enzyme Inhibition
this compound has been studied for its potential as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit enzymes such as protein kinases and phosphodiesterases, which are crucial in various signaling pathways related to cancer and inflammation .

Case Studies

  • Anticancer Activity Against Breast Cancer Cells
    A study investigated the effects of pyrido[2,3-d]pyrimidine derivatives on MCF-7 breast cancer cells. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction. The study utilized flow cytometry and Western blot analysis to confirm these findings .
  • Inhibition of Bacterial Growth
    Another research effort focused on the antimicrobial properties of this compound against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .

Wirkmechanismus

The mechanism of action of 6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific pathways by binding to active sites, thereby altering the function of the target molecule. This interaction can lead to various biological effects, depending on the pathway involved .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The biological and physicochemical properties of pyrido[2,3-d]pyrimidines are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:

Substituent Position and Electronic Effects

  • 6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine: Positions 6 and 7: Bulky, electron-rich 4-dimethylaminophenyl groups likely improve solubility and membrane permeability compared to unsubstituted analogs. The dimethylamino group may also act as a hydrogen-bond acceptor, enhancing target engagement .
  • 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine (): Position 5: A bromophenyl group introduces steric bulk and electron-withdrawing effects, which may improve binding affinity in hydrophobic kinase pockets. Position 7: A morpholinylpyridyl substituent enhances solubility via the morpholine oxygen and may confer selectivity for adenosine kinase isoforms .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Morpholine-containing analogs (e.g., ) exhibit improved aqueous solubility due to the polar oxygen atom, whereas bromophenyl groups may reduce solubility .

Biologische Aktivität

6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine (commonly referred to as compound 1) is a synthetic organic compound with potential therapeutic applications, particularly in oncology and cell proliferation disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for compound 1 is C23H24N6, featuring a pyrido[2,3-d]pyrimidine core substituted with dimethylamino groups. Its structural characteristics contribute to its biological activity, particularly its ability to interact with various molecular targets involved in cell cycle regulation and apoptosis.

Compound 1 has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle. By inhibiting CDKs, compound 1 can induce cell cycle arrest and promote apoptosis in cancer cells. This mechanism is particularly relevant for treating malignancies characterized by uncontrolled cell proliferation.

MechanismDescription
CDK InhibitionInhibits cyclin-dependent kinases, leading to cell cycle arrest
Apoptosis InductionPromotes programmed cell death in cancer cells
Histone Deacetylase (HDAC) InhibitionMay exhibit inhibitory effects on HDACs, enhancing acetylation of histones

Biological Activity and Efficacy

Recent studies have demonstrated that compound 1 exhibits significant biological activity against various cancer cell lines. For instance, it has shown efficacy in inducing apoptosis in myelodysplastic syndrome (SKM-1) cell lines through the activation of acetylated histones, which play a role in gene expression regulation.

Case Study: Antitumor Activity

In a study involving xenograft models of SKM-1 cells, compound 1 was administered orally and resulted in substantial antitumor activity. The compound enhanced the intracellular levels of acetyl-histone H3 and P21, indicating its role in modulating epigenetic markers associated with tumor suppression .

Pharmacokinetics

Pharmacokinetic studies reveal that compound 1 possesses favorable absorption characteristics. It shows good permeability across biological membranes and minimal metabolic degradation in liver models from various species. This profile suggests potential for effective oral administration in clinical settings.

Table 2: Pharmacokinetic Properties

PropertyValue
Human Intestinal Absorption+0.8757
Blood-Brain Barrier Penetration+0.9386
Caco-2 Permeability+0.6071

Toxicity and Safety Profile

The safety profile of compound 1 has been evaluated through Ames tests and other toxicity assays. While some cytotoxic effects were observed at high concentrations, the compound did not exhibit significant carcinogenic properties under standard testing conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.